黄素腺嘌呤二核苷酸二钠盐

描述

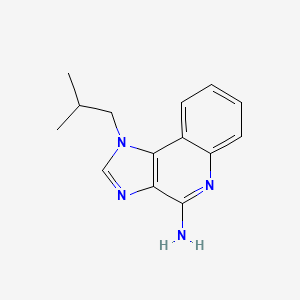

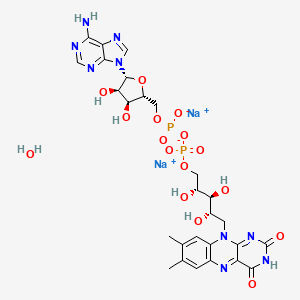

Flavin adenine dinucleotide disodium is a redox-active coenzyme associated with various proteins and involved in several enzymatic reactions in metabolism. It is derived from riboflavin (vitamin B2) and plays a crucial role in biological oxidation-reduction reactions, acting as a carrier of electrons and protons in cellular processes .

科学研究应用

Flavin adenine dinucleotide disodium has a wide range of scientific research applications:

作用机制

Flavin Adenine Dinucleotide Disodium (FAD) is a redox-active coenzyme associated with various proteins, playing a crucial role in several enzymatic reactions in metabolism .

Target of Action

FAD primarily targets various aerobic dehydrogenases, such as D-amino acid oxidase and L-amino acid oxidase . It also interacts with other proteins like NADH dehydrogenase, p-hydroxybenzoate hydroxylase, nitric oxide synthase, and NAD(P)H dehydrogenase .

Mode of Action

FAD acts as a cofactor for these enzymes, participating in redox reactions. It can exist in four redox states: the flavin-N(5)-oxide, quinone, semiquinone, and hydroquinone . FAD, in its fully oxidized form (quinone), accepts two electrons and two protons to become FADH2 (hydroquinone form). The semiquinone (FADH) can be formed by either reduction of FAD or oxidation of FADH2 by accepting or donating one electron and one proton, respectively .

Biochemical Pathways

FAD is involved in various biochemical pathways, including the oxidative metabolism of carbohydrates, amino acids, and fatty acids . It is also a part of the mitochondrial electron transport chain . In the form of FMN, it is involved in the first enzyme complex of the electron transport chain .

Pharmacokinetics

Its solubility and utilization rate are higher than that of riboflavin, making it suitable for intramuscular and intravenous injection .

Result of Action

The action of FAD results in the promotion of the metabolism of sugars, fats, and proteins . As a derivative of vitamin B2, it plays a significant role in maintaining the normal function of skin, mucous membranes, and vision . It is particularly important in cellular respiration .

Action Environment

The action, efficacy, and stability of FAD can be influenced by environmental factors. For instance, exposure to sunlight and alkaline conditions can lead to its decomposition into riboflavin . Furthermore, the presence of organic molecules can affect the interaction of the adenine and isoalloxazine rings, which can influence the stabilization of different conformations of FAD .

生化分析

Biochemical Properties

Flavin Adenine Dinucleotide Disodium is involved in numerous important metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a critical electron transporter in living systems and catalyzes several 1-2 electron redox reactions . It is also known to interact with enzymes such as succinate dehydrogenase complex, α-ketoglutarate dehydrogenase, and a component of the pyruvate dehydrogenase complex .

Cellular Effects

Flavin Adenine Dinucleotide Disodium has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It also plays a pivotal role in the energy production of our cells .

Molecular Mechanism

Flavin Adenine Dinucleotide Disodium exerts its effects at the molecular level through various mechanisms. It can exist in four redox states: the flavin-N (5)-oxide, quinone, semiquinone, and hydroquinone . It is converted between these states by accepting or donating electrons . In its fully oxidized form, or quinone form, it accepts two electrons and two protons to become FADH2 (hydroquinone form) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flavin Adenine Dinucleotide Disodium change over time. It exhibits conformational dynamics in performing its biological functions due to the local orientation of isoalloxazine and adenine . Conventional methods detect stable conformations of Flavin Adenine Dinucleotide Disodium molecules, while transient intermediates are hidden in ensemble measurements .

Metabolic Pathways

Flavin Adenine Dinucleotide Disodium is involved in several metabolic pathways. It is associated with various proteins, which are involved with several enzymatic reactions in metabolism . Many flavoproteins are known: components of the succinate dehydrogenase complex, α-ketoglutarate dehydrogenase, and a component of the pyruvate dehydrogenase complex .

Transport and Distribution

The transport and distribution of Flavin Adenine Dinucleotide Disodium within cells and tissues involve specialized transporters (RFVTs), riboflavin kinase (RFK), which catalyze the formation of FMN, and FAD synthase or FMN adenylyl transferase (FADS or FMNAT), which adenylates FMN to FAD .

Subcellular Localization

It is known that a fine coordination among apo-flavoprotein turn-over, cofactor availability, and, in eukaryotic cells, sub-cellular flavin trafficking, is required in order to ensure correct flavoproteome maintenance .

准备方法

Synthetic Routes and Reaction Conditions

Flavin adenine dinucleotide disodium can be synthesized through the condensation of riboflavin and adenosine diphosphate. The reaction typically involves the use of solvents and ammonium acetate salts under controlled conditions . The process can be optimized by adjusting the organic content in the solvent, which influences the conformational stability of the compound .

Industrial Production Methods

Industrial production of flavin adenine dinucleotide disodium often involves enzymatic synthesis. This method utilizes riboflavin kinase and flavin adenine dinucleotide synthase to convert riboflavin into flavin mononucleotide and subsequently into flavin adenine dinucleotide . The process is efficient and can be scaled up for large-scale production.

化学反应分析

Types of Reactions

Flavin adenine dinucleotide disodium undergoes various types of reactions, including oxidation, reduction, and substitution. It can exist in multiple redox states: quinone, semiquinone, hydroquinone, and flavin-N(5)-oxide .

Common Reagents and Conditions

Common reagents used in these reactions include nicotinamide adenine dinucleotide (NADH), molecular oxygen, and various flavoproteins. The reactions typically occur under physiological conditions, with specific enzymes catalyzing the processes .

Major Products Formed

The major products formed from these reactions include reduced forms of flavin adenine dinucleotide, such as flavin adenine dinucleotide hydroquinone (FADH2), which plays a vital role in the electron transport chain and cellular respiration .

相似化合物的比较

Similar Compounds

Flavin mononucleotide (FMN): Another derivative of riboflavin, involved in similar redox reactions but with a simpler structure.

Nicotinamide adenine dinucleotide (NAD): A coenzyme involved in redox reactions, similar to flavin adenine dinucleotide but with different molecular targets and pathways.

Nicotinamide adenine dinucleotide phosphate (NADP): Similar to NAD but primarily involved in anabolic reactions.

Uniqueness

Flavin adenine dinucleotide disodium is unique due to its ability to exist in multiple redox states and its involvement in a wide range of metabolic processes. Its conformational flexibility and interaction with various enzymes make it a versatile coenzyme in biological systems .

属性

CAS 编号 |

84366-81-4 |

|---|---|

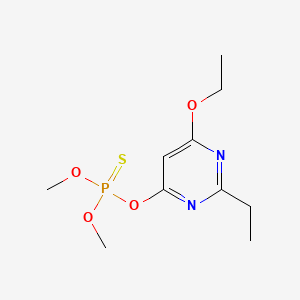

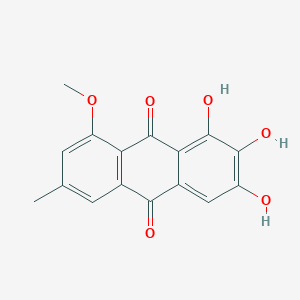

分子式 |

C27H31N9Na2O15P2 |

分子量 |

829.5 g/mol |

IUPAC 名称 |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate |

InChI |

InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2/t14-,15+,16+,19-,20+,21+,26+;;/m0../s1 |

InChI 键 |

XLRHXNIVIZZOON-WFUPGROFSA-L |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |

手性 SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |

规范 SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |

外观 |

Solid powder |

Key on ui other cas no. |

146-14-5 84366-81-4 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Dinucleotide, Flavin-Adenine FAD Flavin Adenine Dinucleotide Flavin-Adenine Dinucleotide Flavitan |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。